6-(Pyrrolidin-3-yl)quinoline
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Overview
Description
6-(Pyrrolidin-3-yl)quinoline is a heterocyclic compound that features a quinoline ring fused with a pyrrolidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the Friedländer synthesis, which involves the condensation of 2-aminobenzaldehyde with a ketone in the presence of an acid catalyst . Another approach is the Pfitzinger reaction, which uses isatin and an aromatic aldehyde under basic conditions .
Industrial Production Methods: Industrial production of 6-(Pyrrolidin-3-yl)quinoline may involve large-scale batch reactions using optimized conditions to maximize yield and purity. Techniques such as microwave irradiation and green chemistry approaches are also explored to enhance efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions: 6-(Pyrrolidin-3-yl)quinoline undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions, such as nitration and halogenation, can occur on the quinoline ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nitric acid for nitration, halogens for halogenation.
Major Products:
- Quinoline N-oxides from oxidation.
- Dihydroquinoline derivatives from reduction.
- Nitroquinoline and halogenated quinoline from substitution .
Scientific Research Applications
6-(Pyrrolidin-3-yl)quinoline has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 6-(Pyrrolidin-3-yl)quinoline involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity . The compound’s structure allows it to interact with various biological pathways, influencing cellular processes and exerting its effects .
Comparison with Similar Compounds
Pyrrolidine: A five-membered nitrogen-containing ring that serves as a versatile scaffold in drug discovery.
Quinoline: A nitrogen-containing heterocycle with a wide range of biological activities.
Pyrrolidinylquinoline: A hybrid structure combining pyrrolidine and quinoline, similar to 6-(Pyrrolidin-3-yl)quinoline.
Uniqueness: this compound is unique due to its specific fusion of the pyrrolidine and quinoline rings, which imparts distinct chemical and biological properties. This fusion enhances its potential as a therapeutic agent and a valuable tool in scientific research .
Properties
Molecular Formula |
C13H14N2 |
---|---|
Molecular Weight |
198.26 g/mol |
IUPAC Name |
6-pyrrolidin-3-ylquinoline |
InChI |
InChI=1S/C13H14N2/c1-2-11-8-10(12-5-7-14-9-12)3-4-13(11)15-6-1/h1-4,6,8,12,14H,5,7,9H2 |
InChI Key |
GHQKQRPGSOSPKZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1C2=CC3=C(C=C2)N=CC=C3 |
Origin of Product |
United States |
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